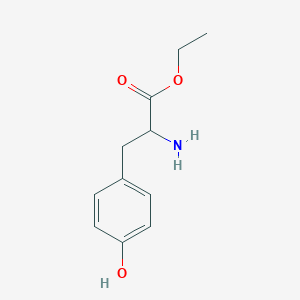

L-Tyrosine ethyl ester

概要

説明

L-チロシンエチルエステルは、アミノ酸L-チロシンの誘導体です。これは、L-チロシンとエタノールの反応によって形成されたエステルです。

作用機序

L-チロシンエチルエステルは、L-チロシンのプロドラッグとして機能します。投与されると、体内で加水分解されてL-チロシンとエタノールを放出します。L-チロシンは、タンパク質合成やドーパミン、ノルエピネフリン、エピネフリンなどの神経伝達物質の生成など、さまざまな生理学的プロセスに利用できます . L-チロシンのエステル化により、その生物学的利用能と安定性が向上し、より効果的な送達形態になります .

類似の化合物との比較

L-チロシンエチルエステルは、L-チロシンメチルエステルやL-チロシンN-ブチルエステルなどの他のチロシンエステルと比較できます。これらの化合物は、構造と特性が似ていますが、エステル基が異なります。

L-チロシンメチルエステル: メチルエステル基を持ち、その安定性と低い加水分解速度で知られています.

L-チロシンN-ブチルエステル: ブチルエステル基を持ち、その親油性で知られています.

L-チロシンエチルエステルは、安定性と生物学的利用能のバランスが優れており、さまざまな用途に貴重な化合物です。

生化学分析

Biochemical Properties

L-Tyrosine ethyl ester interacts with various enzymes and proteins. It is a substrate for tyrosine aminotransferase (TAT), an enzyme that catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate (HPP) . This reaction is the initial step in the biosynthesis of many tyrosine-derived plant natural products .

Cellular Effects

In the context of cellular effects, this compound can influence cell function by serving as a precursor for the synthesis of various biomolecules. For instance, it can be converted into a derivative of L-dopamine, a neurotransmitter that plays a key role in controlling the brain’s reward and pleasure centers .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other bioactive compounds. For example, it can be converted into L-dopamine through the action of tyrosinase, a copper-containing enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

This compound exhibits stability over time. For instance, L-Tyrosine methyl ester, a similar compound, was found to be very stable, even after being stored at room temperature for 28 years . Furthermore, studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly, suggesting that this compound could be a useful lipophilic prodrug candidate for slow release of L-Tyrosine at a targeted site .

Metabolic Pathways

This compound is involved in the tyrosine metabolic pathway. It serves as a substrate for the enzyme tyrosine aminotransferase, which catalyzes the first step in the biosynthesis of many tyrosine-derived plant natural products .

Subcellular Localization

Enzymes involved in the tyrosine metabolic pathway, such as tyrosine aminotransferase, have been found to be localized in the cytosol , suggesting that this compound might also be present in the cytosol.

準備方法

合成経路と反応条件

L-チロシンエチルエステルは、触媒の存在下でL-チロシンをエタノールとエステル化することによって合成できます。一般的な方法の1つは、エタノール性塩化水素を使用することです。このプロセスでは、25グラムのL-チロシンをエタノール性塩化水素と反応させて、L-チロシンエチルエステル塩酸塩を生成します。次に、塩酸塩をクロロホルムにスラリー化し、アンモニアで飽和させたクロロホルムを加えることで、エステルを遊離させます。塩化アンモニウムを濾過によって除去し、クロロホルムを蒸発させて、L-チロシンエチルエステルを得ます .

別の方法では、塩化チオニル(SOCl2)を試薬として使用します。このプロセスでは、L-チロシンをエタノールと塩化チオニルと反応させて、還流条件下で反応させます。反応は、L-チロシンが完全に消費されるまで、薄層クロマトグラフィー(TLC)を使用して監視されます。次に、反応混合物を減圧濃縮し、石油エーテルを加えて生成物を沈殿させます .

工業生産方法

L-チロシンエチルエステルの工業生産方法は、通常、上記と同様の試薬と条件を使用して、大規模なエステル化プロセスを伴います。方法の選択は、収率、純度、費用対効果などの要因によって異なる場合があります。

化学反応の分析

反応の種類

L-チロシンエチルエステルは、加水分解、酸化、置換反応などのさまざまな化学反応を起こします。

加水分解: この反応は、水中のエステル結合の切断を伴い、L-チロシンとエタノールが生成されます.

酸化: L-チロシンエチルエステルは、対応するキノンまたはその他の酸化誘導体に変換される可能性があります。

置換: 適切な条件下で、エステル基を他の官能基で置換できます。

一般的な試薬と条件

加水分解: 水または水溶液、多くの場合、酸または塩基で触媒されます。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

置換: 目的の置換生成物に応じて、さまざまな求核剤を使用できます。

生成される主な生成物

加水分解: L-チロシンとエタノール。

酸化: キノンまたはその他の酸化誘導体。

置換: さまざまな置換チロシン誘導体。

科学研究への応用

L-チロシンエチルエステルは、科学研究において幅広い用途があります。

科学的研究の応用

L-Tyrosine Ethyl Ester has a wide range of applications in scientific research:

類似化合物との比較

L-Tyrosine Ethyl Ester can be compared with other tyrosine esters, such as L-Tyrosine Methyl Ester and L-Tyrosine N-Butyl Ester. These compounds share similar structures and properties but differ in their ester groups:

L-Tyrosine Methyl Ester: Has a methyl ester group and is known for its stability and low hydrolysis rate.

L-Tyrosine N-Butyl Ester: Has a butyl ester group and is used for its lipophilic properties.

This compound is unique in its balance of stability and bioavailability, making it a valuable compound for various applications.

特性

IUPAC Name |

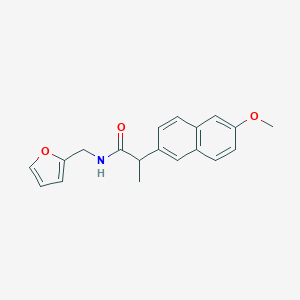

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Tyrosine ethyl ester?

A1: The molecular formula of this compound is C11H15NO3. Its molecular weight is 209.24 g/mol. []

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , ] * Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule. [, , ]* Mass spectrometry: Used to determine the molecular weight and identify fragments, aiding in structural elucidation. []

Q3: Is this compound stable in organic solvents?

A3: Yes, this compound can be solubilized in organic solvents, including benzene and toluene, for enzymatic synthesis reactions. [] The choice of solvent can impact the reaction rate and enzyme specificity.

Q4: How does the stability of this compound vary with pH?

A4: this compound's stability can be affected by pH. Research shows that certain enzymes, like sulfotransferases, exhibit substrate specificity towards L-tyrosine derivatives with an un-ionized hydroxyl group, suggesting pH can influence substrate suitability. []

Q5: What types of enzymes are known to use this compound as a substrate?

A5: this compound is primarily recognized as a substrate for:* Chymotrypsin: This serine protease efficiently hydrolyzes the ester bond in this compound. [, , , , , , , , ]* Sulfotransferases: These enzymes catalyze the transfer of a sulfate group from a donor molecule, like adenosine 3'-phosphate 5'-sulfatophosphate, to this compound. []

Q6: How does the incorporation of this compound into copolymers affect their properties?

A6: Adding this compound as a comonomer during polymerization with ethylene using a titanium complex catalyst has been shown to enhance the hydrophilicity of the resulting copolymer. []

Q7: How do modifications to the this compound structure influence its interaction with enzymes?

A7: Studies on sulfotransferases reveal that modifications affecting the ionization state of the amino and hydroxyl groups on the tyrosine moiety significantly impact enzyme affinity. For instance, a free and unprotonated amino group, along with an un-ionized hydroxyl group, are crucial for optimal substrate binding. []

Q8: Can the ester group of this compound be modified for specific applications?

A8: Yes, the ester group can be modified. For instance, L-Tyrosine methyl ester can be used as a substrate for sulfotransferases, indicating the flexibility of the ester moiety for enzymatic reactions. []

Q9: Are there any known strategies to improve the stability of this compound?

A9: While specific strategies for this compound are not detailed in the provided papers, general approaches to enhance the stability of ester-containing molecules include:* Storage under anhydrous conditions: Minimizing exposure to moisture can prevent hydrolysis.* Formulation with stabilizing agents: Excipients can be added to protect the molecule from degradation.

Q10: Has this compound been successfully incorporated into drug delivery systems?

A10: While the provided research doesn't explicitly mention drug delivery applications, this compound's ability to be incorporated into copolymers [] hints at its potential use in biomaterial design, possibly for drug delivery purposes.

Q11: Have any computational studies been performed on this compound?

A11: Yes, a charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate was conducted using single-crystal X-ray diffraction data. This study utilized a CCD area detector for data collection and applied a multipolar atom density model to map the valence electron distribution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)